N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
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Overview
Description
N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group and a cyclopropylmethyl group attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with (1-(hydroxymethyl)cyclopropyl)methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-N’-methylurea
- N-(2-chlorobenzyl)-N’-cyclopropylurea
- N-(2-chlorobenzyl)-N’-hydroxymethylurea
Uniqueness
N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is unique due to the presence of both a chlorobenzyl group and a cyclopropylmethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-11-4-2-1-3-10(11)7-16-12(19)13(20)17-8-14(9-18)5-6-14/h1-4,18H,5-9H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLXCPXAXWPFSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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